4-Methylbenzoyl isothiocyanate
Overview
Description
4-Methylbenzoyl isothiocyanate is a chemical compound with the molecular formula C9H7NOS and a molecular weight of 177.223 . It is a member of the isothiocyanate family, which are known for their bioactive properties .
Molecular Structure Analysis
The molecular structure of 4-Methylbenzoyl isothiocyanate consists of a benzoyl group (a benzene ring attached to a carbonyl group) and an isothiocyanate group (a group containing a carbon atom double-bonded to both a nitrogen atom and a sulfur atom) .
Chemical Reactions Analysis
Isothiocyanates, including 4-Methylbenzoyl isothiocyanate, are markedly electrophilic, meaning they have a tendency to attract electrons. This property can lead to instability in certain biological media .
Physical And Chemical Properties Analysis
4-Methylbenzoyl isothiocyanate has a density of 1.1±0.1 g/cm3, a boiling point of 283.9±19.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C. It also has an enthalpy of vaporization of 52.3±3.0 kJ/mol and a flash point of 125.5±21.5 °C .
Scientific Research Applications
Anticarcinogenic Properties
Isothiocyanates have been shown to have anticarcinogenic properties . They have been studied for their potential to mitigate the risk of developing certain diseases .
Anti-inflammatory Properties
Isothiocyanates also exhibit anti-inflammatory properties . This makes them potentially useful in treating conditions associated with inflammation.
Antioxidative Properties
These compounds have antioxidative properties . This means they can neutralize harmful free radicals in the body, potentially preventing damage to cells.
Antimicrobial Properties
Isothiocyanates have antimicrobial properties . This means they can kill or inhibit the growth of microorganisms, making them potentially useful in treating infections.
Use in Synthetic Chemistry
Isothiocyanates serve as valuable platforms for versatile transformations in synthetic chemistry . This means they can be used to create a variety of other compounds.
Potential to Treat Neurological Disorders
Some studies have suggested that isothiocyanates may have the potential to treat neurological disorders .
Regulation of Thyroid Gland Function
Isothiocyanates may also play a role in the regulation of thyroid gland function .
Cardioprotective Effects
Isothiocyanates have been studied for their cardioprotective effects . This means they may have the potential to protect against heart disease.
Mechanism of Action
properties
IUPAC Name |
4-methylbenzoyl isothiocyanate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NOS/c1-7-2-4-8(5-3-7)9(11)10-6-12/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZCAJUGXEPHWJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90168446 | |
Record name | 4-Methylbenzoyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90168446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methylbenzoyl isothiocyanate | |
CAS RN |
16794-68-6 | |
Record name | 4-Methylbenzoyl isothiocyanate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016794686 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Methylbenzoyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90168446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 16794-68-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 4-Methylbenzoyl isothiocyanate in the synthesis of 1-(4-methylbenzoyl)-3-(4 aminosulfonylphenyl)thiourea?
A1: 4-Methylbenzoyl isothiocyanate acts as a key intermediate in the synthesis of 1-(4-methylbenzoyl)-3-(4 aminosulfonylphenyl)thiourea. [] The research paper describes a two-step reaction where 4-Methylbenzoyl chloride reacts with potassium thiocyanate to form 4-Methylbenzoyl isothiocyanate in situ. This intermediate then reacts with sulfanilamide to yield the final product, 1-(4-methylbenzoyl)-3-(4 aminosulfonylphenyl)thiourea. []
Q2: Is there any spectroscopic data available for 4-Methylbenzoyl isothiocyanate in this study?
A2: The study focuses on characterizing the final product, 1-(4-methylbenzoyl)-3-(4 aminosulfonylphenyl)thiourea. While the paper mentions the in situ formation of 4-Methylbenzoyl isothiocyanate, it does not provide specific spectroscopic data for this intermediate. []
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